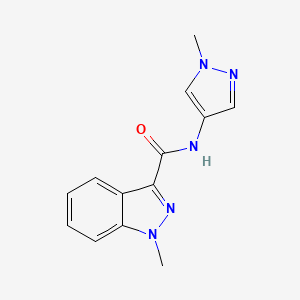![molecular formula C18H17F3N6 B6475714 2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2640897-73-8](/img/structure/B6475714.png)
2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6/c1-12-17(25-14-5-3-2-4-13(14)24-12)27-8-6-26(7-9-27)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPFDVSNYFTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B6475643.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6475644.png)
![4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6475645.png)
![6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B6475648.png)
![5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6475652.png)

![1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6475686.png)
![6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475687.png)
![3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475707.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6475725.png)
![3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475730.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6475737.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475745.png)
